

Application Notes and Protocols for L-760735

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Compound of Interest

Compound Name: **L-760735**
Cat. No.: **B1662624**

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Introduction

L-760735 is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor, with a high affinity for the human NK1 receptor ($IC_{50} = 0.19\text{ nM}$).^{[1][2][3]} It is a water-soluble compound that has demonstrated anxiolytic and antidepressant-like effects in preclinical studies.^{[1][2]} **L-760735**'s mechanism of action is through the blockade of the NK1 receptor, preventing the binding of its natural ligand, Substance P.^{[4][5]} This document provides detailed information on the solubility of **L-760735** in aqueous solutions and a protocol for its characterization, along with a visual representation of its role in the NK1 signaling pathway.

Data Presentation: Solubility of L-760735

The solubility of **L-760735** was assessed in water and saline. The quantitative data is summarized in the table below for easy comparison.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
Water	18.36	30	Data from supplier. [2]
Saline (0.9% NaCl)	Estimated to be lower than in water	Estimated to be lower than in water	As L-760735 is a hydrochloride salt, its solubility is expected to be reduced in the presence of a common ion (Cl^-) due to the common ion effect. [6] A precise value is not readily available in the literature.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of L-760735 (Shake-Flask Method)

This protocol describes a standardized method for determining the thermodynamic equilibrium solubility of **L-760735** in water and saline.

Materials:

- **L-760735** hydrochloride powder
- Deionized water
- 0.9% (w/v) Sodium Chloride (Saline) solution
- Vortex mixer
- Thermostatic shaker incubator

- Centrifuge
- HPLC system with a suitable column (e.g., C18)
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm)

Methodology:

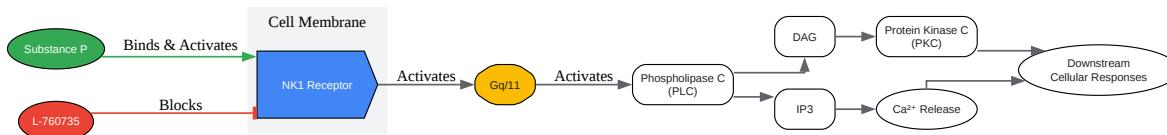
- Preparation of Standard Solutions:
 - Accurately weigh a small amount of **L-760735** and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
 - From the stock solution, prepare a series of standard solutions of decreasing concentrations for the calibration curve.
- Sample Preparation:
 - Add an excess amount of **L-760735** powder to separate vials containing a known volume of deionized water and 0.9% saline solution, respectively.
 - Ensure that there is undissolved solid material at the bottom of each vial.
- Equilibration:
 - Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
 - Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Processing:

- After the incubation period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant from each vial using a pipette.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
- Analysis:
 - Analyze the filtered supernatant by a validated HPLC method to determine the concentration of dissolved **L-760735**.
 - Construct a calibration curve using the standard solutions.
 - Determine the concentration of **L-760735** in the water and saline samples by comparing their peak areas to the calibration curve.
- Data Reporting:
 - The determined concentration represents the equilibrium solubility of **L-760735** in each solvent at the specified temperature.
 - Report the solubility in both mg/mL and mM.

Mandatory Visualization

Signaling Pathway of the NK1 Receptor and its Antagonism by L-760735

The following diagram illustrates the signaling cascade initiated by the binding of Substance P to the NK1 receptor and the inhibitory action of **L-760735**.



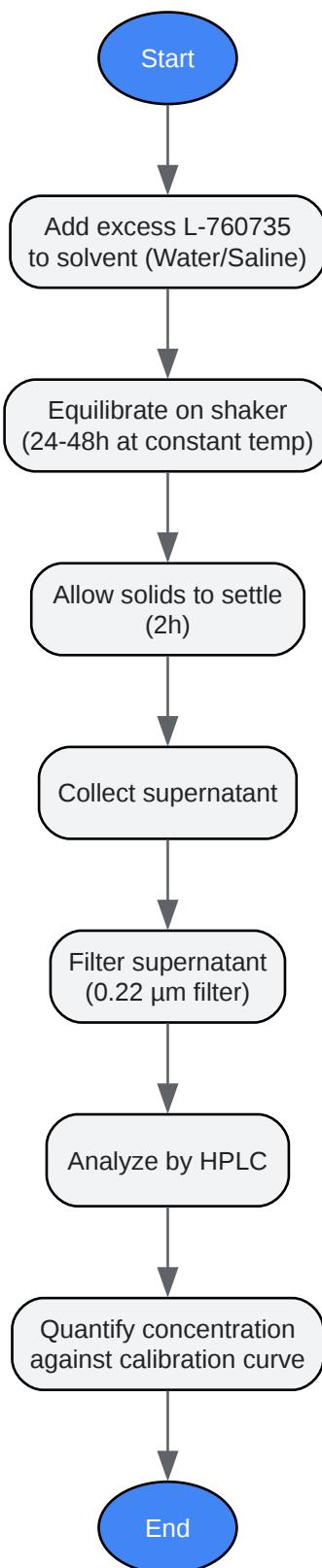
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NK1 Receptor Signaling Pathway

Diagram Caption: The binding of Substance P to the NK1 receptor activates Gq/11, leading to downstream signaling. **L-760735** competitively blocks this interaction.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of **L-760735**.



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Solubility Determination Workflow

Diagram Caption: A schematic of the shake-flask method for determining the equilibrium solubility of a compound.

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References

- 1. L 760735 | CAS:188923-01-5 | High affinity NK1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. tocris.com [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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